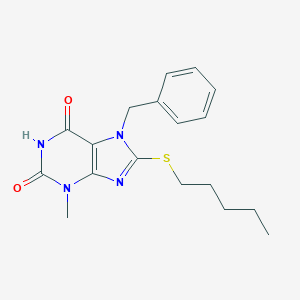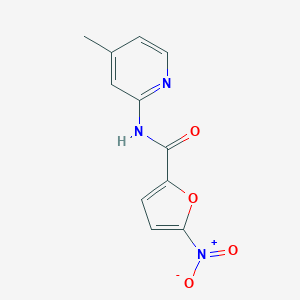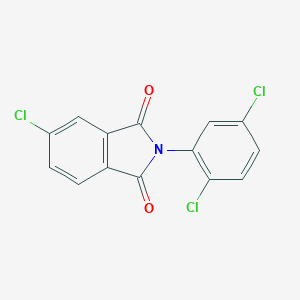
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione typically involves the reaction of 5-chloro-2-methylbenzoic acid with oxalyl chloride in dichloromethane under cooling conditions . This reaction forms an intermediate, which is then further reacted to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the isoindole ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biological activity. Specific pathways involved may include those related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorophenylboronic acid: Shares structural similarities but differs in reactivity and applications.
8-Azaspiro[4.5]decane-7,9-dione: Another compound with a similar core structure but different functional groups and properties.
Eigenschaften
Molekularformel |
C14H6Cl3NO2 |
|---|---|
Molekulargewicht |
326.6g/mol |
IUPAC-Name |
5-chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)12-6-8(16)2-4-11(12)17/h1-6H |
InChI-Schlüssel |
CRIKLGMWDDHAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


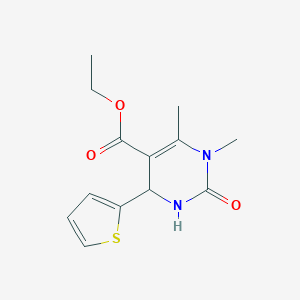
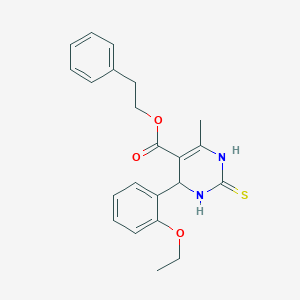
![7-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413956.png)
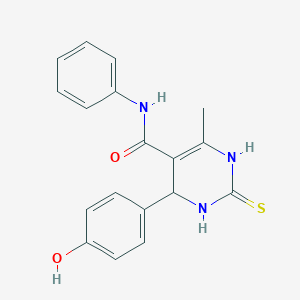
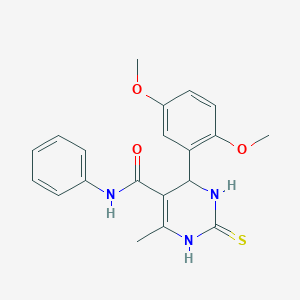
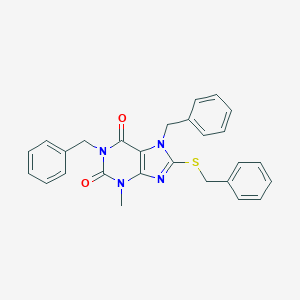
![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)
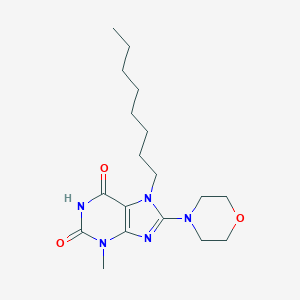
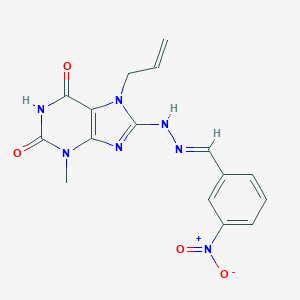
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413966.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)
